molecular formula C29H19ClF2N2O2 B5457392 [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate

[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate

Cat. No.: B5457392
M. Wt: 500.9 g/mol
InChI Key: UHYBZSWQAADZIA-WPWMEQJKSA-N
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Description

[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorophenylmethyl group and a 4-fluorophenyl group, and further esterified with 4-fluorobenzoic acid. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the (E)-1-(4-fluorophenyl)ethenyl group: This can be achieved through a Heck reaction, where the benzimidazole derivative is coupled with 4-fluorostyrene in the presence of a palladium catalyst.

    Esterification with 4-fluorobenzoic acid: The final step involves the esterification of the benzimidazole derivative with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives, such as amines from nitro groups.

    Substitution: Formation of substituted aromatic derivatives, such as nitro, sulfonyl, and halogenated compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anticancer Agents: The compound may exhibit anticancer activity by targeting specific cellular pathways.

    Antiviral Agents: Potential use in the development of antiviral drugs.

Industry

    Pharmaceuticals: The compound can be used in the development of new pharmaceutical agents.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, including tubulin, leading to the disruption of microtubule dynamics. This can result in the inhibition of cell division and induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.

    Fluorobenzene Derivatives: Compounds like fluoxetine and fluticasone contain fluorobenzene moieties and have diverse therapeutic applications.

Uniqueness

[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both 4-chlorophenyl and 4-fluorophenyl groups, along with the benzimidazole core, enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

IUPAC Name

[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19ClF2N2O2/c30-22-11-5-19(6-12-22)18-34-26-4-2-1-3-25(26)33-28(34)17-27(20-7-13-23(31)14-8-20)36-29(35)21-9-15-24(32)16-10-21/h1-17H,18H2/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBZSWQAADZIA-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)/C=C(\C4=CC=C(C=C4)F)/OC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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